molecular formula C41H32N6O29S8 B1233548 4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid

4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid

Cat. No. B1233548
M. Wt: 1329.3 g/mol
InChI Key: CPISLWFLHGUZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[[3-[[[3,5-bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid is a member of benzamides.

Scientific Research Applications

1. Polyimide Films Synthesis

This compound has been utilized in synthesizing various polyimides. For instance, Jeon et al. (2022) studied polyamic acids synthesized by reacting 1,2,4,5-cyclohexanetetracarboxylic dianhydride with diamine monomers, including those related to the compound , to create polyimide (PI) films. These films exhibit significant thermal and mechanical properties, optical transparency, and solubility, making them valuable in technological applications (Jeon, Kwac, Kim, & Chang, 2022).

2. Nanofiltration Membranes Development

In the field of water treatment, novel sulfonated aromatic diamine monomers, including structures akin to the given compound, have been used to prepare thin-film composite nanofiltration membranes. These membranes, as studied by Liu et al. (2012), are effective in the treatment of dye solutions, showing improved water flux and dye rejection capabilities (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

3. Fluorescent Material Synthesis

The compound has applications in creating fluorescent materials. For example, Beppu et al. (2014) synthesized 2,6-bis[aryl(alkyl)sulfonyl]anilines, showing high fluorescence emissions in the solid state. This research highlights the compound's potential in developing new fluorescent materials for various applications, including sensing and imaging (Beppu, Kawata, Aizawa, Pu, Abe, Ohba, & Katagiri, 2014).

4. Sulfonated Polyimides for Fuel Cell Membranes

In the energy sector, similar compounds have been used to synthesize sulfonated polyimides for fuel cell membranes. Chen et al. (2007) synthesized and investigated the properties of sulfonated polyimides, demonstrating their potential in fuel cell applications due to their high proton conductivity and thermal stability (Chen, Yin, Kita, & Okamoto, 2007).

properties

Molecular Formula

C41H32N6O29S8

Molecular Weight

1329.3 g/mol

IUPAC Name

4-[[3-[[3,5-bis[(3,4-disulfophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(3,4-disulfophenyl)carbamoyl]benzoyl]amino]benzene-1,2-disulfonic acid

InChI

InChI=1S/C41H32N6O29S8/c48-37(42-23-1-5-29(77(53,54)55)33(15-23)81(65,66)67)19-9-20(38(49)43-24-2-6-30(78(56,57)58)34(16-24)82(68,69)70)12-27(11-19)46-41(52)47-28-13-21(39(50)44-25-3-7-31(79(59,60)61)35(17-25)83(71,72)73)10-22(14-28)40(51)45-26-4-8-32(80(62,63)64)36(18-26)84(74,75)76/h1-18H,(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H2,46,47,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)

InChI Key

CPISLWFLHGUZHF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=CC(=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=CC(=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC6=CC(=C(C=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=CC(=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=CC(=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC6=CC(=C(C=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid
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4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid
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4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid
Reactant of Route 4
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4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid
Reactant of Route 5
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4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid
Reactant of Route 6
Reactant of Route 6
4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid

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